molecular formula C11H16FN B13052866 (R)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

(R)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Cat. No.: B13052866
M. Wt: 181.25 g/mol
InChI Key: PTISJUUCKRWEEN-LLVKDONJSA-N
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Description

®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a chiral amine compound with a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes followed by chiral resolution using techniques such as chiral chromatography or crystallization with chiral resolving agents.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine: The enantiomer of the compound with different biological activity.

    1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine: The racemic mixture of the compound.

    1-(5-Fluoro-2-methylphenyl)-2-methylpropan-2-amine: A structural isomer with different chemical properties.

Uniqueness

®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer or racemic mixture. The presence of the fluorine atom also contributes to its unique chemical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H16FN/c1-7(2)11(13)10-6-9(12)5-4-8(10)3/h4-7,11H,13H2,1-3H3/t11-/m1/s1

InChI Key

PTISJUUCKRWEEN-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C(C)C)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)C)N

Origin of Product

United States

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